molecular formula C7H6ClNO2 B089503 4-Nitrobenzyl chloride CAS No. 100-14-1

4-Nitrobenzyl chloride

Cat. No.: B089503
CAS No.: 100-14-1
M. Wt: 171.58 g/mol
InChI Key: KGCNHWXDPDPSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a light yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as chloroform and ethanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

4-Nitrobenzyl chloride primarily targets the glutathione S-transferase (GST) enzyme . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .

Mode of Action

The compound interacts with its target, GST, by serving as a substrate . It undergoes reduction by NADPH to yield 4-nitrotoluene . This interaction results in changes in the enzyme’s activity, which can affect the detoxification processes in the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutathione metabolic pathway . This pathway is responsible for the detoxification of harmful compounds in the cell. The compound’s interaction with GST can influence the efficiency of this pathway, potentially leading to changes in cellular detoxification processes .

Pharmacokinetics

Given its chemical properties, it is soluble in chloroform , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the activity of GST and, consequently, the efficiency of the glutathione metabolic pathway . These changes can affect the cell’s ability to detoxify harmful compounds, potentially leading to alterations in cellular health and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with GST . .

Biochemical Analysis

Biochemical Properties

4-Nitrobenzyl chloride plays a significant role in biochemical reactions, particularly as a substrate for glutathione S-transferase (GST). This enzyme catalyzes the conjugation of reduced glutathione to a wide range of exogenous and endogenous hydrophobic electrophiles . The interaction between this compound and GST is crucial for the determination of GST activity in various biological samples, such as Chinese fetal liver . Additionally, this compound undergoes reduction by NADPH to yield 4-nitrotoluene .

Cellular Effects

This compound influences various cellular processes and functions. It acts as a substrate for GST, which is involved in detoxification processes within cells . The compound’s interaction with GST can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of this compound with glutathione can lead to the formation of less toxic compounds, thereby protecting cells from oxidative stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as GST. The compound’s electrophilic nature allows it to react with the thiol group of glutathione, forming a conjugate that is subsequently processed by GST . This reaction is essential for the detoxification of harmful substances within cells. Additionally, this compound can undergo reduction by NADPH, leading to the formation of 4-nitrotoluene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively interact with GST and other biomolecules, leading to detoxification and protection against oxidative stress . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, while higher doses can be harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GST and NADPH . The compound undergoes conjugation with glutathione, facilitated by GST, leading to the formation of less toxic metabolites . Additionally, the reduction of this compound by NADPH results in the production of 4-nitrotoluene, which can be further metabolized within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can interact with intracellular proteins such as GST . This interaction facilitates the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with GST and other biomolecules . The compound’s subcellular localization is influenced by its chemical properties and interactions with cellular proteins. For example, the presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles within the cell .

Chemical Reactions Analysis

4-Nitrobenzyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reducing agents: Such as NADPH for reduction reactions.

    Nucleophiles: Such as thiols in substitution reactions.

Major products formed from these reactions include 4-nitrotoluene and various substituted benzyl derivatives.

Comparison with Similar Compounds

4-Nitrobenzyl chloride can be compared with other similar compounds such as:

    4-Nitrobenzoyl chloride: This compound has a similar structure but contains a carbonyl chloride group instead of a benzyl chloride group.

    2-Nitrobenzyl chloride: This isomer has the nitro group in the ortho position relative to the benzyl chloride group.

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

1-(chloromethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCNHWXDPDPSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025745
Record name 4-Nitrobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzene, 1-(chloromethyl)-4-nitro- is a solid. (EPA, 1998), Plates or needles from alcohol; [HSDB]
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitrobenzyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2668
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble (NTP, 1992), Sol in alcohol, ether, acetone, benzene
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZENE, 1-CHLOROMETHYL-4-NITRO-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.5647 (NTP, 1992) - Denser than water; will sink
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

Plates or needles from alcohol

CAS No.

100-14-1
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitrobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloromethyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(chloromethyl)-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-4-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-NITROBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BLD9LVT3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZENE, 1-CHLOROMETHYL-4-NITRO-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

159.8 °F (EPA, 1998), 71 °C
Record name BENZENE, 1-(CHLOROMETHYL)-4-NITRO-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZENE, 1-CHLOROMETHYL-4-NITRO-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzyl chloride
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzyl chloride
Reactant of Route 3
Reactant of Route 3
4-Nitrobenzyl chloride
Reactant of Route 4
Reactant of Route 4
4-Nitrobenzyl chloride
Reactant of Route 5
Reactant of Route 5
4-Nitrobenzyl chloride
Reactant of Route 6
Reactant of Route 6
4-Nitrobenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.